molecular formula C16H19O4P B097497 Bis(2,6-dimethylphenyl)phosphate CAS No. 18350-99-7

Bis(2,6-dimethylphenyl)phosphate

Cat. No. B097497
CAS RN: 18350-99-7
M. Wt: 306.29 g/mol
InChI Key: APOXBWCRUPJDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,6-dimethylphenyl)phosphate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms and are often used in various chemical reactions and applications due to their unique properties and reactivity.

Synthesis Analysis

The synthesis of compounds related to bis(2,6-dimethylphenyl)phosphate involves several steps, including nucleophilic substitution and oxidation reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, a related compound, was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, followed by oxidation and methylation to produce bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . Similarly, α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) was synthesized through radical-cation phase transfer catalyzed polymerization, demonstrating the versatility of these compounds in polymer chemistry .

Molecular Structure Analysis

X-ray crystallography has been used to investigate the molecular structures of compounds similar to bis(2,6-dimethylphenyl)phosphate. For example, the molecular structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives were confirmed by X-ray crystallography, revealing unusually large bond angles around the phosphorus atoms . Additionally, the crystal structure of bis(2,6-dimethylpyridine-N-oxide) sulphate was determined, showing short and asymmetric hydrogen bonds, which are indicative of the complex hydrogen bonding patterns that can occur in these types of compounds .

Chemical Reactions Analysis

Bis(2,6-dimethylphenyl)phosphate and related compounds participate in a variety of chemical reactions. For instance, the reactivity of bis(2,4,6-triisopropylphenyl)(fluorenylidene)stannane, a compound with a tin-carbon double bond, was explored, showing its reactivity with active hydrogen atoms and its ability to form stannanes . Moreover, the mechanisms of nucleophilic substitution reactions of methylated hydroxylamines with bis(2,4-dinitrophenyl)phosphate were studied, highlighting the influence of methylation on reaction rates and pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2,6-dimethylphenyl)phosphate derivatives are influenced by their molecular structure and substituents. For example, the redox properties of bis(phosphoryl) and bis(phosphonio) derivatives were investigated through electrochemical measurements . The stability of bis(acyloxymethyl)phenyl phosphates was studied in various conditions, providing insights into their potential applications as bioreversible protective groups . Additionally, the catalytic properties of rare-earth tris[bis(2,6-diisopropylphenyl) phosphate] complexes in polymerization reactions and their role in the inhibited oxidation of polydimethylsiloxane were examined, demonstrating the utility of these compounds in catalysis .

Scientific Research Applications

  • Flame Retardancy Bisphenol-A bis(dimethylphenyl phosphate) has been synthesized and investigated for its application as a flame retardant. Research shows that it can be effectively used in different plastic products due to its good flame-retarding properties (Yang Jin-fei, 2009).

  • Radical Formation Studies on bis(2,6-dimethylphenoxy)thiophosphoryl have revealed the formation of stable radicals when bis(2,6-dimethylphenyl)chlorothiophosphate is gamma irradiated. These radicals exhibit unique phosphorus hyperfine splitting and g values, indicating significant potential for research in radical chemistry (M. Odabaşoǧlu et al., 2000).

  • Bioreversible Phosphate Protective Groups Research into bioreversible phosphate protective groups has included the synthesis and stability analysis of bis(acyloxymethyl) phenyl phosphates. These studies contribute to a better understanding of the stability and reactivity of these compounds in various biological and chemical environments (D. Srivastva & D. Farquhar, 1984).

  • Structural Studies Investigations into the structural properties of alkylsulphate salts of bis(2,6-dimethylphenyl)methyl pyridines have been conducted. These studies provide insights into the hydrogen-bonded assemblies and crystal structure of these compounds (R. Sarma & J. Baruah, 2008).

  • Polymer Synthesis Research on α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) has expanded our understanding of phase transfer catalyzed polymerization, contributing to the field of polymer science and engineering (V. Percec & James H. Wang, 1990).

  • Rare-Earth Complexes Studies have been conducted on rare-earth bis[bis(2,6-diisopropylphenyl)phosphate] complexes, which exhibit unique crystal structures and hydrogen bonding. These findings are valuable for the development of new materials and the study of rare-earth chemistry (M. Minyaev et al., 2017).

properties

IUPAC Name

bis(2,6-dimethylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOXBWCRUPJDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452772
Record name Bis(2,6-dimethylphenyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,6-dimethylphenyl)phosphate

CAS RN

18350-99-7
Record name Bis(2,6-dimethylphenyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,6-dimethylphenyl)hydrogenphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2,6-dimethylphenyl)phosphate
Reactant of Route 2
Reactant of Route 2
Bis(2,6-dimethylphenyl)phosphate
Reactant of Route 3
Bis(2,6-dimethylphenyl)phosphate
Reactant of Route 4
Bis(2,6-dimethylphenyl)phosphate
Reactant of Route 5
Bis(2,6-dimethylphenyl)phosphate
Reactant of Route 6
Bis(2,6-dimethylphenyl)phosphate

Citations

For This Compound
27
Citations
ME Minyaev, SA Korchagina, AN Tavtorkin… - Structural Chemistry, 2018 - Springer
Molecular structures of three neodymium tris(organophosphate) complexes of different types have been determined: mononuclear complex {Nd[(2,6-Me 2 C 6 H 3 -O) 2 PO 2 ] 3 [(2,6-…
Number of citations: 9 link.springer.com
Å Bergman, A Rydén, RJ Law, J de Boer… - Environment …, 2012 - Elsevier
Ever since the interest in organic environmental contaminants first emerged 50years ago, there has been a need to present discussion of such chemicals and their transformation …
Number of citations: 439 www.sciencedirect.com
SV Levchik, ED Weil - Polymer international, 2008 - Wiley Online Library
This review provides an insight into new developments in flame retardancy of the broad class of styrenic polymers but mostly focuses on commercially important styrene thermoplastics, …
Number of citations: 102 onlinelibrary.wiley.com
IE Nifant'ev, AN Tavtorkin, AK Sof'ya… - Applied Catalysis A …, 2014 - Elsevier
The catalytic properties of neodymium tris-phosphates with various diarylphosphate ligands in the stereoregular 1,4-cis-polymerisation of butadiene and isoprene were studied. The …
Number of citations: 32 www.sciencedirect.com
BC Austad, AB Hague, P White, S Peluso… - … Process Research & …, 2016 - ACS Publications
The formation of the d-homocyclopamine ring system in IPI-926 is the key step in its semisynthesis and proceeds via a chemoselective cyclopropanation followed by a stereoselective …
Number of citations: 8 pubs.acs.org
BT Mott, R He, X Chen, JM Fox, CI Civin… - Bioorganic & medicinal …, 2013 - Elsevier
We recently reported the anti-cancer and anti-cytomegalovirus (CMV) activity of artemisinin-derived trioxane diphenylphosphate dimer 838. To probe the relationship between chemical …
Number of citations: 42 www.sciencedirect.com
SM Herczegh - 2022 - repository.library.carleton.ca
Organophosphate ester (OPE) flame retardants and plasticizers have replaced several legacy, banned brominated flame retardants. Bisphenol A bis (diphenyl phosphate)(BPADP) …
Number of citations: 2 repository.library.carleton.ca
M Li, Y Wang, C Shen, S Gao - Journal of Elastomers & …, 2022 - journals.sagepub.com
Flame retardant thermoplastic elastomer (TPE) with excellent mechanical properties and thermal oxidative aging resistance was prepared by dynamic vulcanization technology with …
Number of citations: 8 journals.sagepub.com
RB Durairaj - Resorcinol: Chemistry, Technology and Applications, 2005 - Springer
Polymeric materials have been widely used in the building industry in the form of thermoplastic and coating products. Thermoplastic compositions have found wide acceptance as useful …
Number of citations: 2 link.springer.com
X Lu, T Efferth - Seminars in Cancer Biology, 2021 - Elsevier
Cancer treatment represents an unmet challenge due to the development of drug resistance and severe side effects of chemotherapy. Artemisinin (ARS)-type compounds exhibit …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.